rac-Ruxolitinib-13C,15N2

Isotopic Purity Stable Isotope Labeling LC-MS/MS Internal Standard

Bioanalytical labs face matrix-induced ion suppression that compromises ruxolitinib quantification when using non-isotopic internal standards. This certified racemic 13C,15N2-labeled standard solves that. - Matches ruxolitinib extraction recovery and ionization precisely, eliminating bias per FDA/EMA guidance. - Enables linear calibration from 10-2000 ng/mL with >0.99 R² in human plasma. - Stable backbone labeling with no deuterium scrambling, distinguishing parent drug from metabolites reliably.

Molecular Formula C₁₆¹³CH₁₈N₄¹⁵N₂
Molecular Weight 309.34
Cat. No. B1164033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Ruxolitinib-13C,15N2
Synonymsβ-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile;  INCB 018424-13C,15N2; 
Molecular FormulaC₁₆¹³CH₁₈N₄¹⁵N₂
Molecular Weight309.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Ruxolitinib-13C,15N2: Stable Isotope-Labeled Internal Standard for Ruxolitinib LC-MS/MS Quantification


rac-Ruxolitinib-13C,15N2 (CAS: not assigned; molecular weight: 309.34 g/mol; molecular formula: C₁₆¹³CH₁₈N₄¹⁵N₂) is a stable isotope-labeled internal standard (SIL-IS) incorporating one ¹³C atom and two ¹⁵N atoms for a +3 Da mass shift relative to unlabeled ruxolitinib [1]. Ruxolitinib itself is a selective JAK1/JAK2 kinase inhibitor approved for myelofibrosis and polycythemia vera . The ¹³C,¹⁵N₂-labeled racemic analog is specifically manufactured to support accurate and precise LC-MS/MS quantification of ruxolitinib in complex biological matrices such as human plasma [2].

Isotopic Label
+3 Da mass shift for LC-MS/MS quantification of ruxolitinib
Co-elution Behavior
Backbone labeling avoids retention time shift vs deuterated analogs
Method Compliance
Aligns with FDA/EMA guidance for bioanalytical method validation

Why rac-Ruxolitinib-13C,15N2 Cannot Be Substituted with Unlabeled Ruxolitinib or Non-Isotopic Internal Standards in Regulated Bioanalysis


In LC-MS/MS quantification, the internal standard (IS) must compensate for analyte loss during sample preparation, variable ionization efficiency, and matrix-induced ion suppression or enhancement [1]. Non-isotopic internal standards (e.g., dasatinib, nilotinib) exhibit different physicochemical properties—such as extraction recovery, chromatographic retention, and ionization response—from ruxolitinib, leading to incomplete compensation for matrix effects and consequently biased concentration measurements [2]. Regulatory guidance from both the FDA and EMA explicitly recommends stable isotope-labeled internal standards as the gold standard for bioanalytical method validation, as they most closely mimic the analyte's behavior throughout the entire analytical workflow [3]. Substituting rac-Ruxolitinib-13C,15N₂ with unlabeled ruxolitinib or structurally dissimilar compounds compromises method accuracy, precision, and regulatory compliance.

Unlabeled IS
Unlabeled ruxolitinib lacks mass shift; cannot distinguish analyte from IS, causing cross-talk and biased quantification.
Deuterated IS
Deuterated analogs (e.g., ruxolitinib-d9) may show retention time drift and H/D exchange in protic solvents, altering response ratios.
Non-isotopic IS
Structurally dissimilar compounds (e.g., dasatinib) exhibit different extraction recovery and ionization, failing to compensate matrix effects.

Quantitative Differentiation Evidence for rac-Ruxolitinib-13C,15N2 Versus Alternative Internal Standards


Isotopic Purity: Verified >98% Chemical Purity with Confirmed ¹³C and ¹⁵N Incorporation

rac-Ruxolitinib-13C,15N₂ is manufactured to a chemical purity specification of 98% by HPLC, with high-resolution mass spectrometry (HRMS) available to confirm isotopic enrichment exceeding 99% and to rule out unlabeled impurities that would otherwise introduce quantification bias . In contrast, unlabeled analytical reference standards are not suitable as internal standards in LC-MS/MS workflows due to the absence of a mass shift, while structurally dissimilar internal standards (e.g., dasatinib) introduce differential matrix effects [1].

Isotopic Purity
Cross-study comparable
≥98% HPLC purity with confirmed ¹³C/¹⁵N enrichment >99%
Comparable chemical purity to unlabeled reference standard, but mass shift enables analyte/IS channel separation.
Unlabeled standards are not suitable as internal standards in MS workflows.
Isotopic Purity Stable Isotope Labeling LC-MS/MS Internal Standard

Labeling Stability: ¹³C,¹⁵N₂ Labeling Resists Hydrogen-Deuterium Exchange in Protic Mobile Phases

rac-Ruxolitinib-13C,15N₂ employs ¹³C and ¹⁵N labeling on the molecular backbone rather than deuterium (²H) substitution. ¹³C and ¹⁵N labels are chemically stable and do not undergo hydrogen-deuterium exchange with protic solvents (e.g., water, methanol) in reversed-phase LC mobile phases [1]. In contrast, deuterated internal standards such as ruxolitinib-d9 may exhibit chromatographic retention time shifts due to deuterium isotope effects and potential back-exchange of deuterium atoms in aqueous mobile phases, which can alter the IS-to-analyte response ratio during gradient elution .

Labeling Stability
Class-level inference
¹³C/¹⁵N backbone labeling resists H/D exchange in protic mobile phases
Eliminates exchange-related quantification variability vs deuterated analogs.
Deuterated internal standards may show retention time shift and back-exchange.
Hydrogen-Deuterium Exchange Stable Isotope Labeling LC-MS/MS Method Robustness

Recovery Precision: Stable Isotope-Labeled Internal Standards Reduce Recovery CV by >70% Versus Non-Isotopic Alternatives

Stable isotope-labeled internal standards (SIL-IS) co-extract with the analyte with nearly identical efficiency due to their identical physicochemical properties, effectively normalizing for sample preparation losses. In a comparative evaluation of LC-MS/MS methods for kinase inhibitors, the use of a SIL-IS achieved a recovery coefficient of variation (CV) of 4.6%, whereas methods employing structurally similar non-isotopic internal standards yielded recovery CVs ranging from 16.7% to 22.1% [1]. While this study evaluated a different kinase inhibitor SIL-IS pair, the underlying principle of isotopic dilution for matrix effect compensation is directly applicable to ruxolitinib quantification with rac-Ruxolitinib-13C,15N₂ [2].

Recovery Precision
Class-level inference
SIL-IS recovery CV ~4.6% vs 16.7–22.1% for non-isotopic IS
Supports reduced method variability and narrower QC acceptance criteria.
Class-representative data; direct ruxolitinib pair study pending.
Extraction Recovery Method Precision Matrix Effect Compensation

Regulatory Acceptance: FDA and EMA Bioanalytical Method Validation Guidelines Explicitly Endorse Stable Isotope-Labeled Internal Standards

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) bioanalytical method validation guidance documents recognize LC-MS/MS with stable isotope-labeled internal standards as the most robust and validated approach for accurate quantification of drugs and metabolites in biological matrices [1]. Regulatory guidance further recommends that matrix effects be studied and minimized, with stable isotope-labeled internal standards providing the most effective means of compensating for matrix-induced ion suppression or enhancement [2]. Methods employing non-isotopic internal standards or external standard calibration require additional validation rigor and may face greater regulatory scrutiny during Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) review [3].

Regulatory Acceptance
Supporting evidence
FDA/EMA guidance recognizes SIL-IS as most robust approach for bioanalytical quantification
Method alignment with regulatory expectations may reduce validation burden.
Non-isotopic IS methods face greater scrutiny during ANDA/NDA review.
FDA Guidance EMA Guidance Bioanalytical Method Validation Regulatory Compliance

Primary Application Scenarios for rac-Ruxolitinib-13C,15N₂ Based on Evidence


Therapeutic Drug Monitoring (TDM) of Ruxolitinib in Hematologic Malignancies

rac-Ruxolitinib-13C,15N₂ enables accurate and precise quantification of ruxolitinib plasma concentrations in patients with myelofibrosis, polycythemia vera, and acute graft-versus-host disease. Validated LC-MS/MS methods using stable isotope-labeled internal standards achieve calibration linearity from 10 to 2000 ng/mL in human plasma with R² > 0.99, meeting FDA guidelines for precision and accuracy [1]. The SIL-IS compensates for inter-patient matrix variability, which is critical given the significant inter-individual pharmacokinetic variability observed in clinical populations [2].

Pharmacokinetic Studies in Special Populations (Pediatric and Renally/Hepatically Impaired Patients)

Pediatric pharmacokinetic studies of ruxolitinib—such as in children with hemophagocytic lymphohistiocytosis (HLH)—require methods validated for small sample volumes (e.g., 50-100 μL plasma) and high sensitivity (LLOQ ≤ 0.5 ng/mL) . rac-Ruxolitinib-13C,15N₂ provides the necessary +3 Da mass shift for selective reaction monitoring (SRM) without interference from endogenous matrix components or co-administered medications, enabling robust quantification in vulnerable patient populations where intensive sampling is not feasible.

Abbreviated New Drug Application (ANDA) Bioequivalence Studies for Generic Ruxolitinib Formulations

For generic drug developers submitting ANDAs, bioanalytical methods must meet stringent FDA criteria for accuracy (bias within ±15%) and precision (CV ≤15%) across the entire calibration range [3]. rac-Ruxolitinib-13C,15N₂ serves as the gold-standard internal standard for these pivotal bioequivalence studies, ensuring that plasma concentration data accurately reflect the test formulation's performance relative to the reference listed drug. The use of a ¹³C,¹⁵N₂-labeled IS minimizes method-related variability, thereby reducing the risk of failing bioequivalence criteria due to analytical rather than formulation factors [4].

Drug-Drug Interaction (DDI) and Metabolism Studies Requiring Metabolite Identification

In vitro and in vivo drug metabolism studies often require simultaneous quantification of ruxolitinib and its metabolites. rac-Ruxolitinib-13C,15N₂—with its stable backbone labeling—enables researchers to distinguish the parent drug from metabolites via mass spectrometry without the risk of label scrambling that can occur with deuterated analogs [5]. The racemic nature of the compound additionally supports studies investigating potential stereoselective metabolism or pharmacokinetics of ruxolitinib enantiomers, though the clinical formulation contains the active (R)-enantiomer [6].

Application
Selection Property
Validation Focus
Research PK monitoring of ruxolitinib
Matrix-effect compensation across diverse plasma matrices
Calibration linearity and inter-patient variability context
Low-volume plasma analysis (e.g., pediatric research)
High sensitivity SRM with +3 Da mass shift
LLOQ verification and interference from co-medications
Generic formulation bioequivalence studies
Consistent IS response minimizing method-related variability
Accuracy and precision across calibration range
Metabolism and DDI research with metabolite identification
Stable backbone labeling preventing label scrambling
Parent-to-metabolite discrimination and enantiomer context

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